The antimicrobial properties of pyridine derivatives, as evidenced by the zones of inhibition against bacteria and fungus in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine, suggest that 2-Bromo-3-(trifluoromethyl)pyridine could also have potential applications in the development of new antimicrobial agents1. Additionally, the interaction of 5-Bromo-2-(trifluoromethyl)pyridine with pBR322 plasmid DNA, as observed through agarose gel electrophoresis experiments, indicates that related compounds could be useful in studying DNA interactions and possibly in the development of new therapeutic agents3.
The nonlinear optical (NLO) properties of pyridine derivatives, as calculated for 5-Bromo-2-(trifluoromethyl)pyridine, suggest that 2-Bromo-3-(trifluoromethyl)pyridine could be of interest in the field of materials science, particularly in the development of NLO materials3. The greater NLO properties compared to urea due to conjugation effects, as found in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine, further support this potential application1.
In synthetic chemistry, the ability of pyridine derivatives to participate in cross-coupling reactions is of great importance. The regioselective catalytic direct arylation of pyridine N-oxides, which shows complete selectivity for the 2-position with a wide range of aryl bromides, demonstrates the versatility of pyridine derivatives in forming carbon-carbon bonds4. This suggests that 2-Bromo-3-(trifluoromethyl)pyridine could serve as a valuable intermediate in the synthesis of complex organic molecules.
The mechanism of action for pyridine derivatives typically involves their reactivity as intermediates in organic synthesis. For instance, carbon-carbon coupling reactions are fundamental in creating complex organic molecules, and pyridine derivatives are often key intermediates in these processes. The research on 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine demonstrates the importance of such compounds in facilitating these reactions1. Additionally, the study of 3-bromo-2-pyrone highlights the compound's ability to undergo Diels-Alder cycloadditions, a reaction that is highly relevant to the synthesis of various organic structures2. These mechanisms are indicative of the potential reactivity of 2-Bromo-3-(trifluoromethyl)pyridine in similar synthetic applications.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: